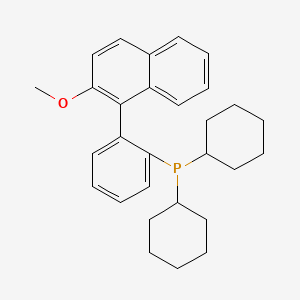

Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine

CAS No.:

Cat. No.: VC13615933

Molecular Formula: C29H35OP

Molecular Weight: 430.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H35OP |

|---|---|

| Molecular Weight | 430.6 g/mol |

| IUPAC Name | dicyclohexyl-[2-(2-methoxynaphthalen-1-yl)phenyl]phosphane |

| Standard InChI | InChI=1S/C29H35OP/c1-30-27-21-20-22-12-8-9-17-25(22)29(27)26-18-10-11-19-28(26)31(23-13-4-2-5-14-23)24-15-6-3-7-16-24/h8-12,17-21,23-24H,2-7,13-16H2,1H3 |

| Standard InChI Key | JOSMCDDTSORSFI-UHFFFAOYSA-N |

| SMILES | COC1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |

| Canonical SMILES | COC1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |

Introduction

Chemical Identity and Structural Properties

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is dicyclohexyl-[2,6-dimethoxy-3-(2-methoxynaphthalen-1-yl)phenyl]phosphane . Its structure features a central phosphorus atom bonded to two cyclohexyl groups and a substituted biphenyl moiety. The biphenyl system is further functionalized with methoxy groups at the 2- and 6-positions and a 2-methoxynaphthalen-1-yl group at the 3-position, creating a sterically demanding environment around the phosphorus center .

Molecular Formula and Weight

The compound’s molecular formula, , reflects its high carbon content and the presence of three oxygen atoms from methoxy substituents. Its molecular weight of 490.6 g/mol places it among the heavier monodentate phosphine ligands used in catalysis .

Spectroscopic and Computational Identifiers

-

InChI:

InChI=1S/C31H39O3P/c1-32-27-20-18-22-12-10-11-17-25(22)29(27)26-19-21-28(33-2)31(30(26)34-3)35(23-13-6-4-7-14-23)24-15-8-5-9-16-24/h10-12,17-21,23-24H,4-9,13-16H2,1-3H3 -

Canonical SMILES:

COC1=C(C2=CC=CC=C2C=C1)C3=C(C(=C(C=C3)OC)P(C4CCCCC4)C5CCCCC5)OC

These identifiers enable precise computational modeling and database searches, critical for drug discovery and materials science applications.

Synthesis and Industrial Production

Synthetic Routes

While detailed synthetic protocols are proprietary, the compound is typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions. A plausible route involves reacting a brominated biaryl precursor with dicyclohexylphosphine in the presence of a palladium catalyst . The methoxy groups are likely introduced via Williamson ether synthesis prior to phosphination.

Industrial-Scale Manufacturing

Industrial production may employ continuous flow chemistry to enhance yield and purity. Key challenges include managing the steric bulk of the cyclohexyl groups and preventing oxidation of the phosphorus center during synthesis .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents such as water but is soluble in dichloromethane, toluene, and tetrahydrofuran. Stability under inert atmospheres is critical, as phosphine ligands are prone to oxidation .

Steric and Electronic Parameters

The Tolman cone angle, a measure of steric bulk, is estimated to exceed 170° due to the cyclohexyl and naphthyl groups. Electronically, the methoxy substituents donate electron density to the phosphorus atom via resonance, enhancing its σ-donor capacity .

Applications in Catalysis and Materials Science

Transition Metal Catalysis

The compound’s strong σ-donor and weak π-acceptor properties make it ideal for stabilizing electron-rich metal centers. It has been explored in:

-

Suzuki-Miyaura Coupling: Facilitates cross-coupling of aryl halides with boronic acids at low catalyst loadings .

-

Hydrogenation Reactions: Enhances selectivity in asymmetric hydrogenation of alkenes.

Coordination Chemistry

Forms stable complexes with late transition metals (e.g., Pd, Pt), which are characterized by X-ray crystallography and -NMR spectroscopy .

Comparison with Analogous Phosphine Ligands

| Parameter | Dicyclohexyl(2-(2-methoxynaphthyl)phenyl)phosphine | Triphenylphosphine | Xantphos |

|---|---|---|---|

| Cone Angle (°) | >170 | 145 | 108 |

| Electronic Effect | Strong σ-donor | Moderate σ-donor | Weak σ-donor |

| Catalytic Efficiency | High in sterically demanding reactions | Moderate | Low |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume